

4-Fluoro-3-nitrobenzyl alcohol physical properties

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Compound of Interest

Compound Name: 4-Fluoro-3-nitrobenzyl alcohol

Cat. No.: B104144

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Compound Identification and Structural Overview

Precise identification is the first step in any rigorous scientific investigation. **4-Fluoro-3-nitrobenzyl alcohol** is a solid organic compound belonging to the halogenated nitroaromatic family.^[1] The presence of a fluorine atom, a nitro group, and a hydroxymethyl group on the benzene ring creates a unique electronic and steric environment, influencing its reactivity, intermolecular interactions, and, consequently, its physical properties.

Table 1: Chemical Identifiers for **4-Fluoro-3-nitrobenzyl alcohol**

Identifier	Value	Source(s)
CAS Number	20274-69-5	[1][2][3]
Molecular Formula	C ₇ H ₆ FNO ₃	[1][2][3]
Molecular Weight	171.13 g/mol	[2]
IUPAC Name	(4-fluoro-3-nitrophenyl)methanol	[2]
Synonyms	4-Fluoro-3-nitro-benzyl alcohol	[1][4]
InChI Key	MKWJZTFMDWSRIH-UHFFFAOYSA-N	[1][2][4]

| Canonical SMILES | C1=CC(=C(C=C1CO)--INVALID-LINK--[O-])F |[\[2\]](#) |

Core Physical Properties: An Experimental Approach

A thorough literature search reveals a gap in publicly available, experimentally determined quantitative data for key physical properties such as melting point, boiling point, and solubility for **4-Fluoro-3-nitrobenzyl alcohol** specifically. Commercial suppliers describe it as a solid, with a color ranging from white to yellow or brown, and offer it in purities of 96-97%.[\[1\]](#)[\[4\]](#)

The absence of established data necessitates a robust experimental approach. The following sections detail the authoritative protocols for determining these properties, ensuring data integrity and reproducibility. For context, the structurally similar isomer, 3-Fluoro-4-nitrobenzyl alcohol, has a reported melting point of 93-94 °C.[\[5\]](#)

Spectroscopic Profile: Characterization and Prediction

Spectroscopic analysis is essential for confirming the identity and purity of a compound. While a definitive, published spectrum for **4-Fluoro-3-nitrobenzyl alcohol** is not readily available, its profile can be reliably predicted based on fundamental principles and data from analogous structures.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (CH_2) protons, and the hydroxyl (OH) proton. The aromatic region will be complex due to the substitution pattern and fluorine-proton coupling.
- ^{13}C NMR: The carbon NMR will display signals for each of the seven unique carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large coupling constant ($^{1}\text{J}_{\text{CF}}$).

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts (in CDCl_3)

Group	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)	Rationale & Key Features
Ar-H (C5-H)	~7.6-7.8	~125-130	Aromatic proton ortho to the CH₂OH group.
Ar-H (C6-H)	~7.4-7.6	~115-120 (d, ² J _{CF} ≈ 20-25 Hz)	Aromatic proton ortho to the fluorine atom, showing doublet splitting from F.
Ar-H (C2-H)	~8.0-8.2	~130-135	Aromatic proton ortho to the nitro group, expected to be the most downfield.
-CH ₂ OH	~4.7-4.9	~63-65	Benzylic protons adjacent to an electronegative oxygen atom. Appears as a singlet, or a doublet if coupled to the OH proton.
-CH ₂ OH	~1.5-2.5 (broad s)	-	The hydroxyl proton signal is often broad and its position is concentration and solvent dependent.
Ar-C (C1)	-	~140-145	Quaternary carbon attached to the CH ₂ OH group.
Ar-C (C3)	-	~148-152	Quaternary carbon attached to the NO ₂ group.

| Ar-C (C4) | - | ~155-160 (d, $^1\text{J}_{\text{CF}} \approx 240-250$ Hz) | Quaternary carbon directly bonded to fluorine, exhibiting a large C-F coupling constant. |

3.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Principal IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Alcohol)	3200-3500	Strong, Broad
Aromatic C-H Stretch	3000-3100	Medium
Asymmetric N-O Stretch (NO ₂)	1520-1560	Strong
Symmetric N-O Stretch (NO ₂)	1340-1360	Strong
Aromatic C=C Stretch	1450-1600	Medium-Weak
C-O Stretch (Primary Alcohol)	1050-1085	Strong

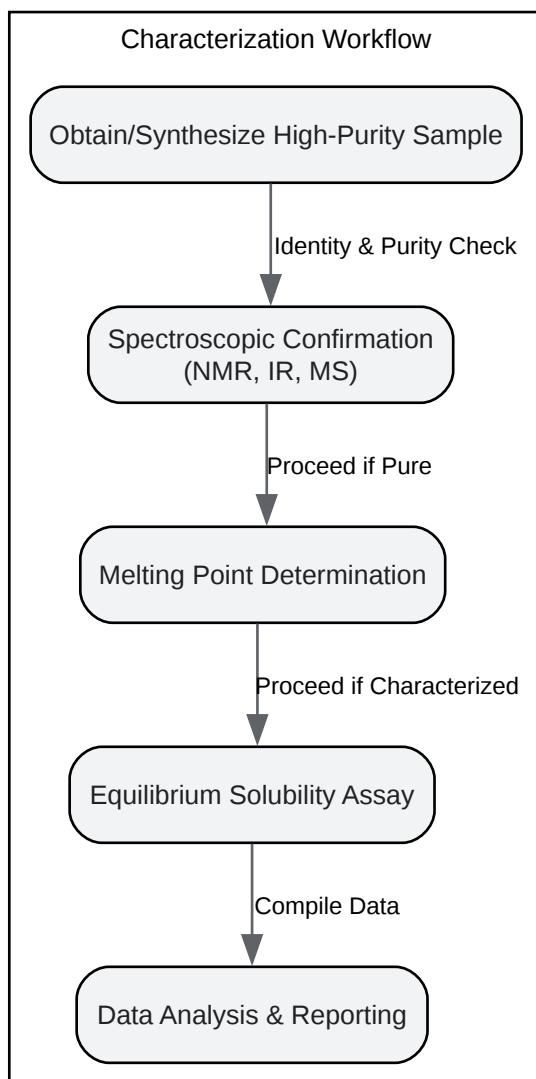
| C-F Stretch | 1100-1250 | Strong |

3.3. Mass Spectrometry (MS) Electron Ionization Mass Spectrometry (EI-MS) would provide the molecular weight and fragmentation patterns.

- Molecular Ion (M⁺): A peak at m/z = 171, corresponding to the molecular weight.
- Key Fragments: Common fragmentation pathways for benzyl alcohols include the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen.^[6] PubChem predicts collision cross-section data for various adducts, with the [M+H]⁺ ion having a predicted m/z of 172.04045.^[7]

Methodologies for Physical Property Determination

The following protocols are presented as self-validating systems, incorporating best practices to ensure data of the highest quality. The overall workflow for characterizing a new or undocumented compound is outlined below.



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Caption: General workflow for the physical characterization of a solid organic compound.

4.1. Protocol for Melting Point Determination The melting point is a critical indicator of purity. Pure crystalline compounds exhibit a sharp melting range (0.5-1.0 °C), whereas impurities typically depress the melting point and broaden the range.[8]

- **Rationale:** This method relies on the precise observation of the phase transition from solid to liquid under slow, controlled heating to ensure thermal equilibrium between the sample and the thermometer.

- Apparatus: Calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.
- Procedure:
 - Sample Preparation: Place a small amount of finely powdered, dry **4-Fluoro-3-nitrobenzyl alcohol** onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder.[5]
 - Loading: Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. The sample height should be 1-2 mm.[9]
 - Initial Determination (Rapid): Place the capillary in the heating block. Heat rapidly to get an approximate melting temperature. This saves time in subsequent, more accurate measurements.[8]
 - Accurate Determination (Slow): Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point.
 - Reduce the heating rate to 1-2 °C per minute to ensure accurate temperature reading during the phase change.[1]
 - Data Recording: Record the temperature (T_1) at which the first drop of liquid appears. Record the temperature (T_2) at which the last crystal melts completely. The melting point is reported as the range T_1-T_2 .[1]
 - Validation: Repeat the accurate determination at least twice with fresh samples. Consistent results validate the measurement.

4.2. Protocol for Equilibrium Solubility Determination (Shake-Flask Method) This "gold standard" method measures the thermodynamic equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature.

- Rationale: By agitating an excess of the solid compound in a solvent for an extended period, a saturated solution is formed, achieving thermodynamic equilibrium. Quantifying the dissolved compound in the supernatant provides the solubility value.

- Materials: **4-Fluoro-3-nitrobenzyl alcohol** (solid), analytical grade solvents (e.g., water, PBS, ethanol, DMSO), thermostatic shaker, centrifuge, calibrated analytical instrument (HPLC or UV-Vis spectrophotometer), syringe filters (e.g., 0.45 µm PTFE).
- Procedure:
 - Preparation: Add an excess amount of solid **4-Fluoro-3-nitrobenzyl alcohol** to several vials (perform in triplicate). The presence of undissolved solid at the end of the experiment is crucial.
 - Solvent Addition: Add a precise, known volume of the desired solvent to each vial.
 - Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
 - Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Centrifuge the vials to pellet the remaining solid.
 - Sampling & Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any microscopic undissolved particles. This step is critical to avoid overestimation of solubility.
 - Quantification: Dilute the filtered solution as necessary and analyze the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.
 - Calculation: The determined concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.

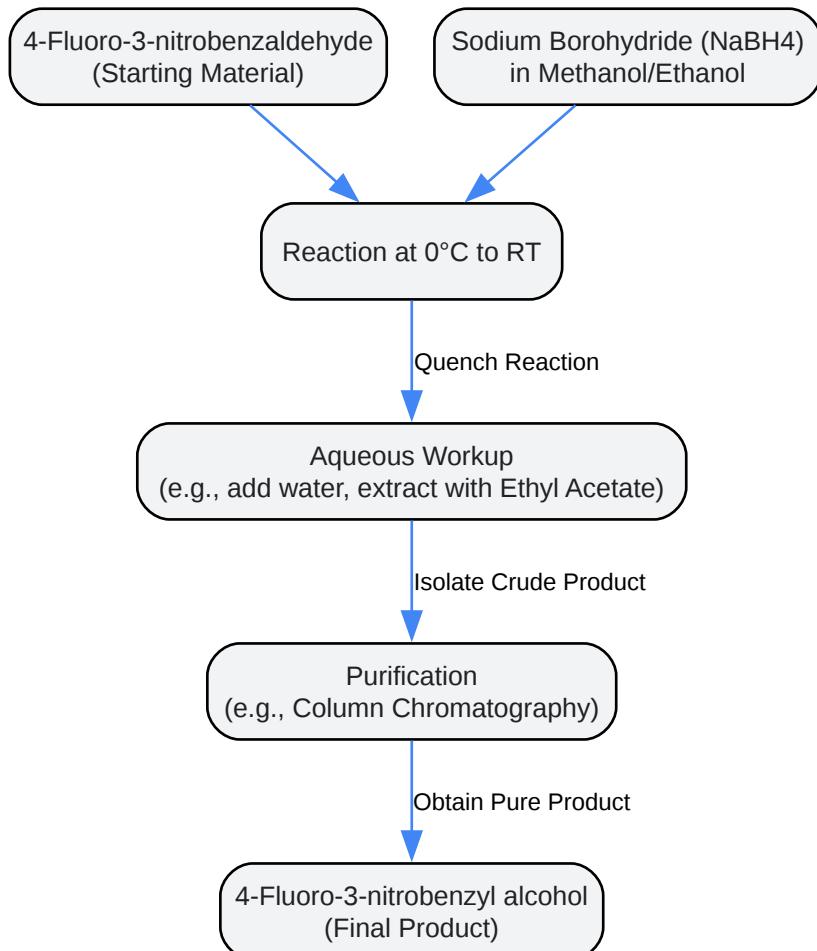
4.3. Protocol for NMR Sample Preparation and Acquisition

- Rationale: Proper sample preparation is key to obtaining a high-resolution spectrum. The compound must be fully dissolved in a deuterated solvent, and any particulate matter must be removed to prevent peak broadening.

- Materials: 10-20 mg of **4-Fluoro-3-nitrobenzyl alcohol**, deuterated solvent (e.g., CDCl_3 , DMSO-d_6), NMR tube, pipette with cotton plug.
- Procedure:
 - Dissolution: Weigh approximately 10-20 mg of the solid into a small vial. Add ~0.7 mL of the chosen deuterated solvent.[\[2\]](#)
 - Transfer: Ensure the sample is fully dissolved. If any solid remains, filter the solution into the NMR tube through a pipette fitted with a small cotton plug to remove particulates.[\[2\]](#)
 - Acquisition: Place the NMR tube in the spectrometer. The instrument will lock on the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and then acquire the spectrum according to standard instrument parameters.

Illustrative Synthesis Pathway

4-Fluoro-3-nitrobenzyl alcohol is not commonly synthesized in introductory literature. However, a logical and field-proven approach is the selective reduction of its corresponding aldehyde, 4-Fluoro-3-nitrobenzaldehyde, which is commercially available. The reduction of a nitrobenzaldehyde to a nitrobenzyl alcohol using a mild reducing agent like sodium borohydride (NaBH_4) is a standard transformation that preserves the nitro group.



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Caption: A representative synthesis workflow for **4-Fluoro-3-nitrobenzyl alcohol**.

Safety, Handling, and Storage

As a Senior Application Scientist, prioritizing safety is paramount. Adherence to established safety protocols is non-negotiable.

- Hazard Identification: Aggregated GHS data indicates that **4-Fluoro-3-nitrobenzyl alcohol** causes serious eye irritation (H319).^[2] Some suppliers also list H315 (Causes skin irritation) and H335 (May cause respiratory irritation).^[4] The corresponding GHS pictogram is the exclamation mark (GHS07).^[4]
- Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature.^[4]

This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to confidently determine and utilize the physical properties of **4-Fluoro-3-nitrobenzyl alcohol**. By following these validated protocols, scientists can ensure the generation of high-quality, reliable data essential for advancing their research and development objectives.

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